molecular formula C4H3ClN2O2 B3176858 5-Chloro-1H-pyrazole-4-carboxylic acid CAS No. 1186049-67-1

5-Chloro-1H-pyrazole-4-carboxylic acid

Cat. No.: B3176858
CAS No.: 1186049-67-1
M. Wt: 146.53 g/mol
InChI Key: AOFKZNFCUHQSLA-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 5 and a carboxylic acid group at position 2. The 1H tautomer indicates the hydrogen resides on the nitrogen at position 1 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its reactive carboxylic acid group and electron-withdrawing chlorine substituent, which enhance its participation in condensation, esterification, and coordination reactions .

Properties

IUPAC Name

5-chloro-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFKZNFCUHQSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier reaction of 1H-pyrazol-5(4H)-one . This reaction typically uses reagents such as phosphorus oxychloride (POCl3) in dry dimethylformamide (DMF) to introduce the chloro group at the 5-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chloro and carboxylic acid groups play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares 5-chloro-1H-pyrazole-4-carboxylic acid with derivatives differing in substituents at positions 1, 3, and 5. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Substituent Effects on Molecular Properties
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
This compound C₄H₃ClN₂O₂ 160.56 Cl (5), COOH (4) Intermediate for pharmaceuticals/agrochemicals
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid C₆H₇ClN₂O₂ 174.59 Cl (5), COOH (4), CH₃ (1,3) Enhanced lipophilicity; used in coordination chemistry
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid C₅H₅ClN₂O₂ 160.56 Cl (5), COOH (4), CH₃ (1) Improved solubility in polar solvents
5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₅H₂ClF₃N₂O₂ 208.53 Cl (5), COOH (4), CF₃ (3) High electronegativity; agrochemical applications

Key Observations :

  • Alkyl Groups (e.g., CH₃) : Substituents at positions 1 and 3 (e.g., 1,3-dimethyl) increase lipophilicity, affecting solubility and bioavailability. Methyl groups also sterically hinder reactions at the pyrazole core .
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance acidity of the carboxylic acid group (pKa reduction) and stabilize intermediates in nucleophilic substitution reactions .
  • Aromatic Substituents : Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit π-π stacking and hydrogen bonding, influencing crystallinity and melting points .

Research Findings and Data Gaps

Crystal Structure Insights
  • Intermolecular Interactions : Derivatives with aromatic substituents (e.g., ) exhibit intramolecular O-H⋯O hydrogen bonds and C-H⋯π contacts, stabilizing crystal lattices .
  • Melting Points: Methyl and phenyl substituents increase melting points (e.g., 136°C for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) compared to non-aromatic analogs .
Solubility and Stability
  • Solubility: Methyl groups improve solubility in organic solvents (e.g., methanol, toluene), whereas trifluoromethyl groups enhance water resistance .
  • Storage : Derivatives like 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylic acid require storage at 2–8°C to prevent decomposition, indicating sensitivity to moisture and temperature .
Unresolved Data
  • Direct experimental data on the target compound’s melting point, solubility, and spectral characteristics (IR, NMR) are absent in the provided evidence. Future studies should prioritize these measurements.

Biological Activity

5-Chloro-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique pyrazole ring structure, which includes a carboxylic acid group and a chlorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its diverse biological activities.

  • Molecular Formula : C₅H₄ClN₂O₂
  • Molecular Weight : 160.56 g/mol
  • Structure : Contains a five-membered ring with two nitrogen atoms and functional groups that enhance its reactivity and biological interactions.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundCOX-2 Inhibition (IC50)Selectivity Index
This compound0.034 μMHigh
Celecoxib0.052 μMReference

The selectivity index indicates that these derivatives may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antifungal Activity

In addition to anti-inflammatory effects, this compound has been evaluated for antifungal activity. Studies have shown that derivatives of this compound can inhibit the growth of various fungal strains, demonstrating effectiveness comparable to commercial fungicides.

DerivativeMycelial Inhibition (%) at 10 mM
8c61%
Fluxapyroxad (Control)Similar efficacy

These results suggest potential applications in agricultural settings for controlling fungal pathogens .

3. Insecticidal Activity

Research indicates that pyrazole derivatives exhibit insecticidal properties, making them candidates for pest control. For example, one study highlighted that certain derivatives achieved up to 85.7% mortality against Aphis fabae at specific concentrations, illustrating their potential as effective insecticides .

Study on Anti-inflammatory Effects

A recent study synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The findings revealed that several compounds exhibited significant edema inhibition percentages greater than standard treatments like celecoxib, with some achieving up to 96% inhibition .

Evaluation of Antifungal Properties

Another investigation focused on the antifungal activity of newly synthesized pyrazole derivatives against Colletotrichum gloeosporioides. The study demonstrated that increasing the concentration of these compounds led to a proportional increase in mycelial inhibition, indicating their potential as effective antifungal agents .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of dichlorovinyl ketones with hydrazine derivatives under Vilsmeier-Haack conditions. Key steps include:

  • Cyclization : Reaction of dichlorovinyl ketones (prepared from vinylidene chloride and acyl chlorides) with hydrazines at 60–80°C to form the pyrazole core .
  • Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl 5-chloro-1H-pyrazole-4-carboxylate) under basic conditions (NaOH/EtOH, reflux) yields the carboxylic acid .
    Methodological Tip : Monitor reaction progress via TLC and optimize pH during hydrolysis to minimize side products like decarboxylated derivatives.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • NMR : The carboxylic proton (COOH) appears as a broad singlet at δ 12–14 ppm. The pyrazole ring protons (H-3 and H-5) show splitting patterns dependent on substituents; the chloro group at C-5 deshields adjacent protons .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group. Absence of ester C=O (~1740 cm⁻¹) validates complete hydrolysis .
    Data Contradiction Note : Crystallographic data may reveal tautomeric forms (e.g., 1H vs. 2H-pyrazole) that affect NMR assignments .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA to model the electron density at C-5 (chlorine substitution site). The LUMO energy at C-5 correlates with nucleophilic attack feasibility .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity’s impact on reaction barriers. For example, DMF stabilizes transition states better than toluene in SNAr reactions .
    Experimental Validation : Compare predicted activation energies with kinetic data from reactions with amines or thiols .

Q. What crystallographic challenges arise in resolving the structure of metal complexes derived from this compound?

  • Disorder Issues : The pyrazole ring and chloro substituent often exhibit positional disorder in metal-organic frameworks (MOFs). Use SHELXL for refinement with restraints on bond lengths and angles .
  • Twinned Data : High symmetry in coordination polymers may cause twinning. Employ the TWINROTMAT command in SHELXL to model overlapping lattices .
    Case Study : A Cu(II) complex with this ligand required merging data from multiple crystals to resolve disorder in the carboxylate group .

Q. How do contradictory bioactivity results (e.g., enzyme inhibition vs. no activity) arise in studies of pyrazole derivatives?

  • Structural Isomerism : Tautomerism (e.g., 1H vs. 2H-pyrazole forms) alters binding modes. Verify tautomeric states via X-ray crystallography or variable-temperature NMR .
  • Assay Conditions : Differences in buffer pH (e.g., Tris vs. phosphate) affect ionization of the carboxylic acid group, altering ligand-receptor interactions. Standardize assay protocols across studies .

Methodological Recommendations

Q. Designing a Structure-Activity Relationship (SAR) Study

  • Variation Points : Modify substituents at C-3 (e.g., cyclopropyl vs. ethyl) and C-5 (Cl vs. Br) to assess steric/electronic effects. Use Suzuki coupling for aryl substitutions .
  • Biological Testing : Prioritize assays with orthogonal detection methods (e.g., fluorescence polarization and SPR) to reduce false positives .

Q. Resolving Data Contradictions in Synthetic Yield Reports

  • Factor Analysis : Screen variables like temperature, solvent polarity, and catalyst loading via a Plackett-Burman design. For example, yields drop below 60°C due to incomplete cyclization .
  • Reproducibility : Cross-validate results using alternative characterization (e.g., HRMS alongside elemental analysis) to confirm product identity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-1H-pyrazole-4-carboxylic acid
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5-Chloro-1H-pyrazole-4-carboxylic acid

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